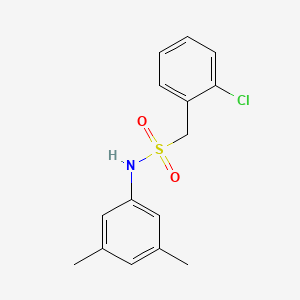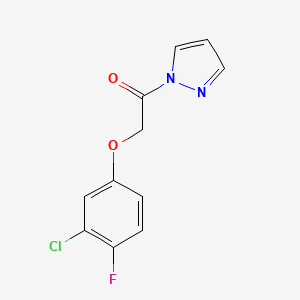
2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1H-pyrazole.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2-(3-クロロ-4-フルオロフェノキシ)-1-(1H-ピラゾール-1-イル)エタノンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 これらには以下が含まれる場合があります。
分子標的: 化合物が結合または阻害する酵素、受容体、またはタンパク質。
関連する経路: 化合物が影響を与える生物学的経路であり、観察された効果につながります。
類似化合物との比較
類似化合物
- 2-(3-クロロ-4-フルオロフェノキシ)-1-(1H-ピラゾール-1-イル)プロパノン
- 2-(3-クロロ-4-フルオロフェノキシ)-1-(1H-ピラゾール-1-イル)ブタノン
独自性
2-(3-クロロ-4-フルオロフェノキシ)-1-(1H-ピラゾール-1-イル)エタノンは、その特定の置換パターンと、クロロ基とフルオロ基の両方の存在により独特であり、類似の化合物と比較して、異なる化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C11H8ClFN2O2 |
|---|---|
分子量 |
254.64 g/mol |
IUPAC名 |
2-(3-chloro-4-fluorophenoxy)-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-6-8(2-3-10(9)13)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2 |
InChIキー |
XVFAEDUFOQKUKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C(=O)COC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


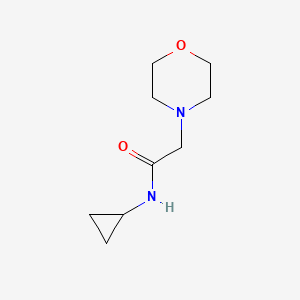

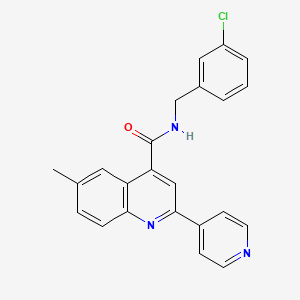
![3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972450.png)
![4-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972456.png)
![2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B10972474.png)
![Methyl 2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10972478.png)
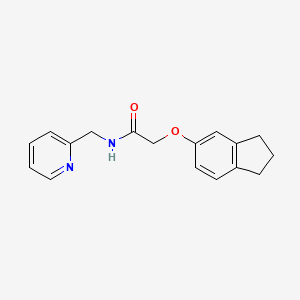
![4-chloro-1-[(pentamethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10972487.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitro-1H-pyrazol-5-amine](/img/structure/B10972494.png)
![3-(Azepan-1-ylcarbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972505.png)
![ethyl {[5-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10972509.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972514.png)
